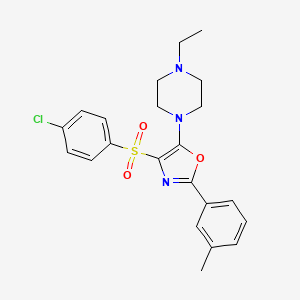

![molecular formula C24H16N2OS B2604322 N-苯并[e][1,3]苯并噻唑-2-基-4-苯基苯甲酰胺 CAS No. 392236-80-5](/img/structure/B2604322.png)

N-苯并[e][1,3]苯并噻唑-2-基-4-苯基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

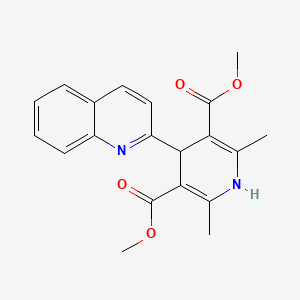

“N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. They have been found to exhibit anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives, including “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide”, have been found to exhibit inhibitory activity against various enzymes . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” can be determined based on its melting point, IR, 1H, 13C NMR, and mass spectral data .科学研究应用

Activation of Potassium Channels

This compound has been identified as an activator of KCa2 and KCa3.1 potassium channels . These channels play a crucial role in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells . Activators of these channels are valuable pharmacological tools and have potential therapeutic applications for treating conditions like ataxia, epilepsy, and hypertension.

Cardiovascular Research

In cardiovascular research, the compound has shown promise by potentiating the endothelium-derived hyperpolarizing factor (EDHF) response and lowering blood pressure. This suggests its potential use in developing new treatments for hypertension .

Neuropharmacology

The compound’s ability to activate specific potassium channels indicates its relevance in neuropharmacological research. It could be used to study the functional role of KCa2/3 channel activation in vivo and may contribute to the development of treatments for neurological disorders .

Synthesis of Bioactive Molecules

It serves as a precursor in the synthesis of bioactive molecules. For instance, derivatives of thiazole compounds have been found to exhibit significant activity against various bacterial and fungal strains, indicating its utility in antimicrobial drug development .

Green Chemistry

The compound is involved in research focused on green chemistry, particularly in the development of atom-economic and environmentally friendly methods for synthesizing benzothiazoles and naphthothiazoles under metal-free conditions .

Pharmacological Tool Development

As a pharmacological tool, it aids in defining the functional role of KCa2/3 channel activation. This is particularly important in the context of drug discovery, where understanding the molecular mechanisms of action can lead to the development of new drugs .

Chemical Library Component

This compound is part of chemical libraries used for early discovery research. It provides a structural framework upon which new compounds can be designed and synthesized for various pharmacological studies .

Molecular Pharmacology

In molecular pharmacology, the compound is used to investigate the effects of KCa2/3 channel activation on cellular processes. This research can uncover new insights into the treatment of diseases where these channels are implicated .

未来方向

The future directions for “N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide” could involve further exploration of its potential applications in medicinal chemistry, particularly its anti-tubercular activity . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

作用机制

Target of action

Compounds like “N-(naphtho[1,2-d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” often target specific enzymes or receptors in the body. For instance, benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of action

The compound might interact with its targets by binding to their active sites, thereby altering their function. This interaction can result in the inhibition or activation of the target, leading to a change in the biochemical pathways within the cell .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets enzymes involved in the synthesis of certain molecules, it could disrupt those pathways, leading to a decrease in the production of those molecules .

属性

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-22-20-9-5-4-8-18(20)14-15-21(22)28-24/h1-15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAZWODHYVWSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

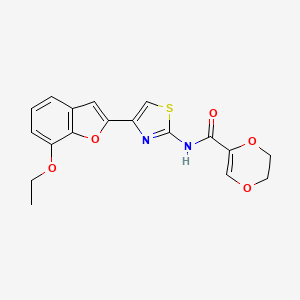

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)

![(3E)-3-{[(3,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2604251.png)

![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)

![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)